3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridazine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar biological activities.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring are also studied for their medicinal properties.
Benzenesulfonamide Derivatives: These compounds are known for their use in pharmaceuticals, particularly as diuretics and antibacterial agents.
Uniqueness
3-methyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-6-4-9-19(14-16)28(26,27)24-18-8-5-7-17(15-18)20-10-11-21(23-22-20)25-12-2-3-13-25/h4-11,14-15,24H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHJZOKAHJZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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